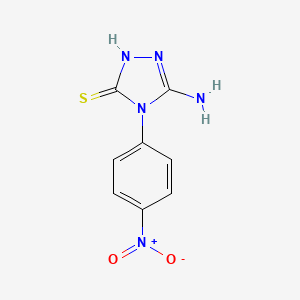
5-Amino-4-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized in the presence of a base to yield the desired triazole derivative. The reaction conditions often involve refluxing in ethanol or other suitable solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-4-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Amino-4-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3,4-thiadiazole-2-thiol: Another heterocyclic compound with similar structural features and biological activities.
4-Amino-5-mercapto-3-phenyl-1,2,4-triazole: Known for its antimicrobial and antifungal properties.
5-Amino-3-methyl-1,2,4-triazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
5-Amino-4-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These features can enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
88312-53-2 |
|---|---|
Molecular Formula |
C8H7N5O2S |
Molecular Weight |
237.24 g/mol |
IUPAC Name |
3-amino-4-(4-nitrophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H7N5O2S/c9-7-10-11-8(16)12(7)5-1-3-6(4-2-5)13(14)15/h1-4H,(H2,9,10)(H,11,16) |
InChI Key |
SLDAZSCUTOOJAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NNC2=S)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


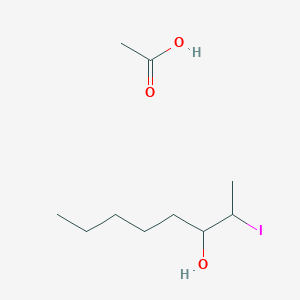
![1,3,5-Tris{[(trimethylsilyl)oxy]methyl}-1,3,5-triazinane](/img/structure/B14392275.png)
![1-Ethenyl-10-methylspiro[4.5]decan-7-one](/img/structure/B14392277.png)
![3-{Phenyl[(prop-2-en-1-yl)oxy]methyl}pyridine](/img/structure/B14392279.png)
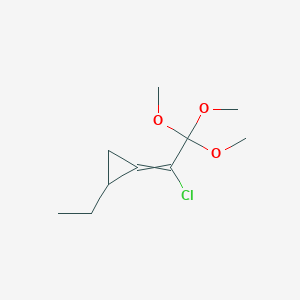
![2,6-Dimethoxy-N-[(4-methylphenyl)carbamoyl]benzamide](/img/structure/B14392293.png)
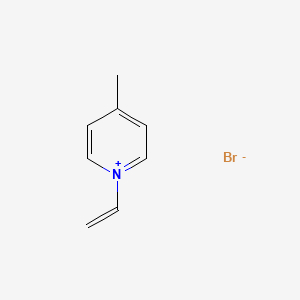
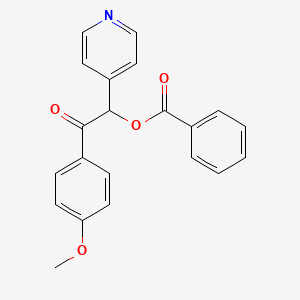
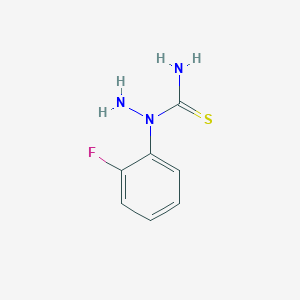
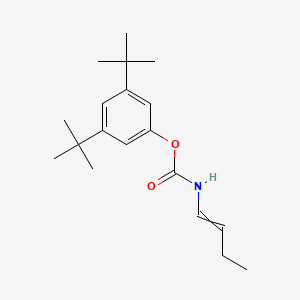
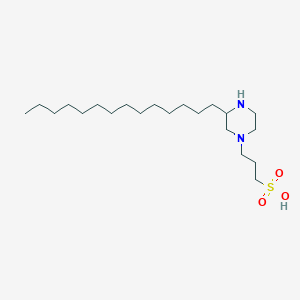
![2-[(Pyrazin-2-yl)sulfanyl]pyridin-3-amine](/img/structure/B14392338.png)
![3-{[(Benzyloxy)carbonyl]amino}-N-formyl-L-alanine](/img/structure/B14392341.png)
![Pentanamide, N-[(diethylamino)methyl]-2-ethyl-3-methyl-](/img/structure/B14392365.png)
